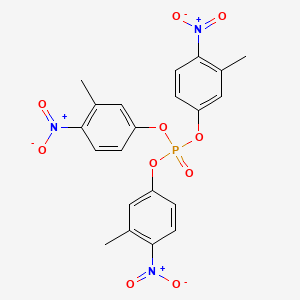

tris(3-methyl-4-nitrophenyl) phosphate

Description

Properties

IUPAC Name |

tris(3-methyl-4-nitrophenyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N3O10P/c1-13-10-16(4-7-19(13)22(25)26)32-35(31,33-17-5-8-20(23(27)28)14(2)11-17)34-18-6-9-21(24(29)30)15(3)12-18/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIKDGGXGSYRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)[N+](=O)[O-])C)OC3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N3O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0071621 | |

| Record name | Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68527-98-0 | |

| Record name | Phenol, 3-methyl-4-nitro-, 1,1′,1′′-(phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(3-methyl-4-nitrophenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-4-nitro-, 1,1',1''-(phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-methyl-4-nitro-, phosphate (3:1) (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-nitro-m-tolyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(3-METHYL-4-NITROPHENYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBP4X88WUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Preparations for Tris 3 Methyl 4 Nitrophenyl Phosphate

Established Synthetic Routes for Tris(3-methyl-4-nitrophenyl) Phosphate (B84403): A Critical Analysis of Reaction Conditions and Yields

The predominant and historically significant method for synthesizing triaryl phosphates, including tris(3-methyl-4-nitrophenyl) phosphate, involves the reaction of a corresponding phenol (B47542) with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃). psu.eduepa.gov This approach is a cornerstone of organophosphorus chemistry, valued for its versatility and effectiveness. psu.eduepa.gov

The synthesis is typically carried out by reacting 3-methyl-4-nitrophenol (B363926) with phosphorus oxychloride. psu.eduepa.gov The reaction is often performed in the presence of a catalyst, such as magnesium chloride, calcium chloride, or aluminum chloride, to enhance the reaction rate. psu.edu High temperatures are frequently employed to drive the reaction to completion and to facilitate the removal of the hydrogen chloride (HCl) gas byproduct. psu.edu However, these elevated temperatures can also lead to the formation of undesirable, dark-colored, tarry impurities, complicating the purification process. psu.edu

To mitigate some of these challenges, variations of this method have been developed. One such approach is the use of a two-phase system with a phase transfer catalyst, like poly(ethylene glycol), which can lead to nearly quantitative yields at room temperature. researchgate.net Another method involves a "one-pot" synthesis where sodium phenoxides are reacted with phosphorus oxychloride. psu.eduresearchgate.net

A more recent and environmentally conscious approach is the vapor-liquid interfacial condensation of phosphorus oxychloride with the hydroxyaryl compound. psu.edu In this method, heated phosphorus oxychloride is carried by a stream of nitrogen into a solution containing the phenol and aqueous sodium hydroxide (B78521). psu.edu This technique has been reported to produce triaryl phosphates in near-quantitative yields and simplifies purification as the primary byproduct is sodium chloride, which can be easily washed away. psu.edu

| Synthetic Route | Reagents | Catalyst/Conditions | Yield | Key Advantages | Key Disadvantages |

| Conventional Method | 3-methyl-4-nitrophenol, Phosphorus Oxychloride | Metal Halides (e.g., MgCl₂, AlCl₃), High Temperature | Variable | Well-established, versatile | High temperatures can lead to impurities, HCl gas byproduct psu.edu |

| Phase Transfer Catalysis | 3-methyl-4-nitrophenol, Phosphorus Oxychloride | Poly(ethylene glycol) | Nearly Quantitative | Room temperature operation, high yields researchgate.net | Requires catalyst and two-phase system |

| "One-Pot" Synthesis | Sodium 3-methyl-4-nitrophenoxide, Phosphorus Oxychloride | Toluene solvent | High | Simplified procedure psu.eduresearchgate.net | Exothermic reaction requires careful control researchgate.net |

| Vapor-Liquid Interfacial Condensation | 3-methyl-4-nitrophenol, Phosphorus Oxychloride | Nitrogen stream, Aqueous NaOH | Near Quantitative | Environmentally friendly, simple purification, no organic solvent required psu.edu | Requires specialized apparatus psu.edu |

Development of Novel and Sustainable Synthetic Approaches for Triaryl Phosphate Esters, Applicable to this compound

The drive towards "green chemistry" has spurred the development of more sustainable synthetic routes for triaryl phosphate esters, which are directly applicable to the synthesis of this compound. A significant focus has been on replacing hazardous P-chloride starting materials like phosphorus oxychloride with greener and more economical alternatives such as phosphorus pentoxide (P₂O₅). researchgate.net One innovative approach involves a three-step synthesis starting from phosphorus pentoxide, which has been adapted into a one-pot or telescoping process, achieving yields of 86-93% without the need to isolate and purify intermediates. researchgate.net

Another sustainable strategy is the vapor-liquid condensation method, which avoids the use of organic solvents. psu.edu This technique involves bubbling vaporized phosphorus oxychloride through an aqueous solution of the phenol, leading to a simple filtration and washing procedure for product isolation. psu.edu Furthermore, research into microwave-assisted esterification of phosphoric ester-acids derived from phosphorus pentoxide presents another promising green alternative. researchgate.net The adoption of digital process controls and artificial intelligence is also a key trend, enabling the optimization of reaction parameters to reduce impurities and energy consumption. skyquestt.com

Precursor Chemistry and the Strategic Functionalization of Phenolic Moieties for Phosphate Esterification

The strategic functionalization of the phenolic moiety is critical for the subsequent phosphate esterification. The presence of the nitro group in the para position and the methyl group in the meta position of the phenol ring influences the reactivity of the hydroxyl group and the properties of the final triaryl phosphate ester. For instance, the electron-withdrawing nature of the nitro group makes the phenolic proton more acidic, facilitating its reaction with phosphorus oxychloride.

The synthesis of mixed triaryl phosphate esters often starts with the alkylation of phenol to produce a mixture of phenol and substituted phenols. epo.orggoogleapis.com This alkylated mixture is then reacted with phosphorus oxychloride to form a statistical mixture of phosphate esters. epo.orggoogleapis.com While this approach is common for producing commercial lubricant additives and flame retardants, the synthesis of a single, well-defined compound like this compound requires a pure starting phenol.

Advanced Purification and Isolation Techniques to Achieve High Purity for Mechanistic Studies of this compound

Achieving the high purity of this compound necessary for detailed mechanistic studies requires advanced purification techniques beyond simple filtration and washing. While crystallization from a suitable solvent system, such as petroleum ether and ethanol, is a common and effective method, it may not be sufficient to remove all impurities, especially structurally similar byproducts. psu.edu

For triaryl phosphate esters, distillation is a key purification step. google.compaperdigest.org A sequential process of flash distillation followed by fractional distillation under controlled vacuum conditions can effectively remove unreacted phenols and other volatile impurities. google.com Maintaining precise temperature and pressure is crucial to prevent thermal decomposition of the product and to achieve a free phenolic content of 100 ppm or less. google.com

For complex mixtures of triaryl phosphate esters, thin-film evaporation, particularly using a wiped-film evaporator, has proven effective. epo.orggoogle.com This technique allows for the removal of more volatile components, such as unalkylated triphenyl phosphate, from the desired product mixture by heating the composition to 200-250°C under high vacuum. epo.orggoogle.com The short residence time at high temperatures minimizes thermal degradation. googleapis.com Following purification, the purity of the final product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which is essential for ensuring the material is suitable for rigorous mechanistic investigations. psu.edu

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Elucidation

The synthesis of deuterated and other isotopically labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms and studying the environmental fate of this class of compounds. Compound-specific isotope analysis (CSIA) of elements like carbon (¹³C) and hydrogen (²H or D) can provide detailed insights into transformation pathways such as hydrolysis and photolysis. sir-lab.comresearchgate.net

The synthesis of a deuterated version of this compound would likely involve the use of a deuterated precursor, such as deuterated 3-methyl-4-nitrophenol. The synthesis of such a precursor might be achieved through electrophilic aromatic substitution using deuterated reagents or through other established deuteration methods.

For labeling the phosphate group itself, stable isotope labeling with ¹⁸O is a well-established technique in mass spectrometry. nih.gov A unifying synthetic concept for ¹⁸O-labeled phosphates utilizes a family of modified ¹⁸O₂-phosphoramidite reagents. nih.gov This approach allows for late-stage labeling and can achieve high ¹⁸O-enrichment ratios, providing valuable standards for quantitative mass spectrometry studies. nih.gov For instance, deuterium-labeled paraoxon-methyl (D₆-MP) has been synthesized and used as an internal standard in the analysis of organophosphorus pesticides. researchgate.net Similarly, ¹³C-isotope labeled paraoxon-ethyl has been synthesized for use as a surrogate standard. researchgate.net These examples demonstrate the feasibility and utility of synthesizing isotopically labeled versions of organophosphorus compounds like this compound to support detailed mechanistic and analytical studies. nih.gov

Elucidating the Mechanistic Chemistry of Tris 3 Methyl 4 Nitrophenyl Phosphate Reactivity

Fundamental Reaction Pathways: Comprehensive Kinetic and Thermodynamic Studies of Hydrolysis, Solvolysis, and Transesterification of Tris(3-methyl-4-nitrophenyl) Phosphate (B84403)

The reactivity of tris(3-methyl-4-nitrophenyl) phosphate is primarily characterized by the cleavage of its P-O ester bonds. The principal reaction pathways include hydrolysis, solvolysis, and transesterification. While specific kinetic data for this compound is not extensively documented, the behavior of analogous compounds, particularly tris(p-nitrophenyl) phosphate (TNPP) and bis(p-nitrophenyl) phosphate (BNPP), provides a robust framework for understanding its reactivity.

Hydrolysis involves the reaction with water, typically with nucleophilic attack by a water molecule or hydroxide (B78521) ion at the phosphorus center, leading to the displacement of a 3-methyl-4-nitrophenolate anion. The reaction is generally slow in neutral water but is significantly accelerated under alkaline conditions. Studies on related compounds like BNPP show that the activation parameters for neutral hydrolysis involve a substantial enthalpy of activation (ΔH‡) of 24.8 kcal mol⁻¹ and a negative entropy of activation (ΔS‡) of -25.4 e.u., suggesting a highly ordered transition state. frontiersin.org

Solvolysis is a broader category of reactions where the solvent acts as the nucleophile. For this compound, this can involve alcohols like methanol (B129727) or hexanol, leading to the formation of a new phosphate ester. For instance, the methanolysis and hexanolysis of the model compound TNPP have been studied, demonstrating the versatility of the phosphate ester in reacting with various nucleophilic solvents. researchgate.net

Transesterification is the process of exchanging an alkoxy or aryloxy group of an ester with that of an alcohol. The transesterification of TNPP with sodium alkoxides in dichloromethane (B109758) is a viable synthetic route for producing mixed diaryl alkyl phosphates. researchgate.net A study on the transesterification of TNPP with sodium methoxide (B1231860) in a semi-batch process revealed that the order of reagent addition is a critical factor influencing the yield of the product, bis(p-nitrophenyl) methyl phosphate. researchgate.net Adding the phosphate solution to the methoxide solution resulted in a lower average yield (58%) compared to adding the methoxide to the phosphate solution (87% average yield). researchgate.net

The table below, based on data for the related compound bis(p-nitrophenyl) phosphate, illustrates the effect of temperature on the rate of neutral hydrolysis.

Table 1: First-Order Rate Constants for Neutral Hydrolysis of Bis(p-nitrophenyl) Phosphate This interactive table presents data for a model compound to illustrate typical kinetic behavior.

| Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|

| 80 | 1.0 x 10⁻⁸ |

| 90 | 2.5 x 10⁻⁸ |

| 100 | 6.5 x 10⁻⁸ |

Data derived from Chin et al. (1989), as cited in a 2021 review. frontiersin.org

Catalytic Influences on the Reactivity of this compound: Investigations into Acid-Base, Metal Ion, and Supramolecular Catalysis

The cleavage of the P-O bond in this compound can be significantly accelerated by various catalysts.

Acid-Base Catalysis: Both specific acid/base and general acid/base catalysis can influence the hydrolysis rate. In alkaline hydrolysis, the hydroxide ion acts as a potent nucleophile. General base catalysis, where a base other than hydroxide accepts a proton from the attacking water molecule in the transition state, is also a common mechanism. For example, the hydrolysis of diphenyl p-nitrophenyl phosphate can be catalyzed by micelles of a functional surfactant derived from histidine, which acts as a general base. rsc.org The primary amine buffer, tris(hydroxymethyl)aminomethane (Tris), can also act as a nucleophilic catalyst, increasing the decomposition rate of phosphoryl-enzyme intermediates in reactions catalyzed by alkaline phosphatase. nih.govnih.gov

Metal Ion Catalysis: Divalent and trivalent metal ions can act as Lewis acids, enhancing the electrophilicity of the phosphorus atom and promoting nucleophilic attack. They can coordinate to one of the phosphate's non-bridging oxygen atoms, polarizing the P-O bond. Alternatively, a metal-bound hydroxide can act as the nucleophile. Dinuclear zinc(II) complexes have been shown to be particularly effective in hydrolyzing tris(4-nitrophenyl)phosphate, where one zinc ion may activate the phosphate group while a second zinc ion delivers a coordinated hydroxide. researchgate.net Similarly, copper(II) complexes have been studied for their ability to catalyze the cleavage of bis(p-nitrophenyl)phosphate (BNPP), with the [Cu(Me₃tacn)(OH₂)(OH)]⁺ species being the active catalyst. researchgate.net Lanthanum(III) ions have demonstrated enormous catalytic proficiency in the methanolysis of a model RNA phosphate ester, hydroxypropyl-p-nitrophenyl phosphate (HPNPP), accelerating the reaction by up to 10⁹-fold at pH 8.0. nih.gov

Supramolecular Catalysis: Organized assemblies like micelles can provide a microenvironment that enhances reaction rates. Cationic micelles, such as those made from cetyltrimethylammonium chloride (CTAC), can catalyze the hydrolysis of TNPP by concentrating both the anionic nucleophile and the phosphate ester at the micellar surface, a combination of "proximity" and "solvent" effects. researchgate.net In contrast, anionic micelles like sodium dodecylsulfate (SDS) inhibit the reaction by repelling anionic nucleophiles. researchgate.net

Examination of Leaving Group Effects and Electronic Contributions of the Nitro- and Methyl-Substituted Phenyl Groups on Phosphate Ester Cleavage

The pKa of the conjugate acid of the leaving group (the phenol) is a key parameter; a lower pKa indicates a more stable anionic leaving group and generally leads to a faster reaction rate. For a series of aryl phosphate monoester dianions, a decrease in the leaving group pKa has been shown to shift the character of the transition state from associative to dissociative. frontiersin.org This relationship is often quantified using Hammett linear free-energy relationships (LFER), which correlate reaction rates with substituent constants (σ). semanticscholar.org For the hydrolysis of phosphate esters, a large positive reaction constant (ρ) indicates that the reaction is sensitive to electronic effects and that negative charge is developing on the leaving group in the rate-determining step, which is consistent with P-O bond cleavage. semanticscholar.org The strong electron-withdrawing nitro group leads to a more dissociative, metaphosphate-like transition state for the cleavage of phosphate monoester dianions. frontiersin.org

Table 2: Comparison of Electronic Effects of Substituents This table provides a qualitative overview of the electronic influence of the key functional groups.

| Substituent Group | Position on Phenyl Ring | Electronic Effect | Influence on Leaving Group Ability |

|---|---|---|---|

| Nitro (NO₂) | 4- (para) | Strong Electron-Withdrawing (-I, -M) | Strongly Increases (stabilizes phenoxide) |

Role of Solvent Effects and Reaction Medium Polarity on the Reaction Mechanisms of this compound

The solvent plays a critical role in the mechanism and rate of phosphate ester reactions by differentially solvating the ground state and the transition state. nih.gov For reactions involving charged nucleophiles and substrates, changing the solvent from water to a less polar medium can have dramatic effects.

In the alkaline hydrolysis of bis(p-nitrophenyl) phosphate in aqueous DMSO, dioxane, and acetonitrile (B52724) mixtures, the reaction rate initially decreases as the organic cosolvent is added up to ~70%, after which the rate increases sharply. nih.gov This complex behavior reflects the competing effects of desolvating the anionic nucleophile (which would increase its reactivity) and solvating the transition state. For the hydrolysis of phosphate monoester dianions, moving from water to aqueous DMSO can accelerate the reaction by over six orders of magnitude. nih.gov This is attributed to the transition state, where the charge is more dispersed, being better stabilized by the aqueous DMSO than by pure water. nih.gov

Conversely, for reactions involving a neutral substrate like a phosphate triester, a less polar solvent can sometimes accelerate the reaction. The hydrolysis of the neutral diester dineopentyl phosphate proceeds 2 x 10⁹ times faster in cyclohexane (B81311) than in water. nih.gov This highlights that enzyme active sites, which are often hydrophobic, may enhance rates by desolvating the ground state reactants. nih.gov The choice of solvent can therefore not only alter reaction rates but also potentially shift the mechanistic pathway.

Investigation of Reaction Intermediates and Transition State Structures during Transformations of this compound

Phosphoryl transfer reactions, such as the hydrolysis of this compound, can proceed through different mechanistic pathways, which are often described by the nature of the transition state (TS). The two limiting cases are a fully associative mechanism (Aₙ+Dₙ) and a fully dissociative mechanism (Dₙ+Aₙ).

An associative mechanism involves a pentacoordinate intermediate or transition state, formed by the nucleophile attacking the phosphorus center before the leaving group departs. This pathway is characterized by a trigonal bipyramidal geometry where the incoming nucleophile and the leaving group occupy the apical positions. A negative entropy of activation, as seen in the Cu(II)-catalyzed hydrolysis of BNPP (ΔS‡ = -95 J K⁻¹ mol⁻¹), is consistent with an ordered, associative transition state. researchgate.net

A dissociative mechanism involves the formation of a short-lived, high-energy metaphosphate intermediate (PO₃⁻) after the departure of the leaving group, which is then rapidly captured by the nucleophile. This pathway is favored by excellent leaving groups and is more common for phosphate monoester dianions. frontiersin.org

For phosphate triesters like this compound, the mechanism is generally considered to be concerted (Sₙ2(P)-like) but can lie on a spectrum between associative and dissociative. The presence of good leaving groups, such as 3-methyl-4-nitrophenolate, pushes the transition state towards the dissociative end of the spectrum, meaning that P-O bond cleavage is well advanced before significant P-nucleophile bond formation has occurred. frontiersin.orgnih.gov Theoretical calculations combined with experimental data, such as kinetic isotope effects, are crucial for distinguishing between these closely related transition state structures. frontiersin.org

Photochemical and Radiolytic Transformations of this compound: Mechanistic Insights into Bond Scission and Product Formation

While specific research on the photochemical and radiolytic degradation of this compound is limited, mechanistic insights can be drawn from the known behavior of nitroaromatic compounds and organophosphates.

Photochemical Transformations: Nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can undergo a variety of transformations. A common pathway is the photoreduction of the nitro group to a nitroso (-NO) or amino (-NH₂) group, often requiring a hydrogen donor. Another potential pathway is the cleavage of the aryl-O bond or the P-OAr bond. Intramolecular rearrangements are also possible. For instance, nitration of porphyrin derivatives, which are complex aromatic systems, can be achieved using nitric acid, indicating the reactivity of aromatic systems towards nitrogen-oxygen species, a process that could potentially be reversed or altered photochemically. researchgate.net

Radiolytic Transformations: Radiolysis involves the chemical decomposition of a substance by high-energy radiation. In aqueous solutions, the primary species formed from the radiolysis of water are the hydrated electron (e⁻ₐq), hydroxyl radical (•OH), and hydrogen atom (H•). These reactive species can initiate degradation. The hydrated electron is a powerful reducing agent and would likely react with the nitro group. The hydroxyl radical is a strong oxidizing agent and could attack the aromatic ring, leading to hydroxylation or ring-opening, or abstract a hydrogen from the methyl group. The cleavage of the P-O bond is also a possible outcome of attack by these radical species.

Given the structure of this compound, both photochemical and radiolytic degradation would likely be complex, involving multiple reaction sites (nitro group, aromatic ring, methyl group, and phosphate ester linkage) and leading to a variety of transformation products.

Computational and Theoretical Chemical Investigations into Tris 3 Methyl 4 Nitrophenyl Phosphate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic structure, which dictates the molecule's reactivity and properties.

For a molecule like tris(3-methyl-4-nitrophenyl) phosphate (B84403), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), would be used to determine its optimized geometry. These calculations would reveal key bond lengths and angles, such as the P-O and C-N bond distances and the dihedral angles of the nitrophenyl groups relative to the phosphate core.

Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. In aryl phosphates, the HOMO is typically located on the phenyl rings, while the LUMO is often centered on the phosphate group and the nitro substituents, indicating that these are the likely sites for nucleophilic and electrophilic attack, respectively.

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can also be calculated. These values are essential for predicting the thermodynamic stability of the molecule.

Table 1: Illustrative DFT-Calculated Properties for an Aryl Phosphate Ester

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 6.2 D | Provides insight into the molecule's polarity. |

Molecular Dynamics Simulations for Conformational Space Exploration, Solvent Effects, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of tris(3-methyl-4-nitrophenyl) phosphate, which is crucial for understanding its interactions with other molecules and its behavior in different environments.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), the effect of the solvent on the molecule's conformation and stability can be assessed. The simulations would track the movement of each atom over time, allowing for the exploration of the potential energy surface and the identification of low-energy conformations.

MD simulations are also invaluable for studying intermolecular interactions. For instance, the interaction of this compound with water molecules or other solutes can be modeled to understand its solubility and partitioning behavior. The simulations can quantify the number and type of hydrogen bonds and other non-covalent interactions that are formed.

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations of this compound

Understanding the chemical transformations of this compound, such as its hydrolysis, is critical for assessing its environmental fate and persistence. Computational methods can be used to model the reaction pathways of such transformations.

For the hydrolysis of an organophosphate ester, two primary mechanisms are generally considered: a concerted (one-step) mechanism and a stepwise (two-step) mechanism involving a pentavalent intermediate. researchgate.net Quantum chemical calculations can be used to locate the transition state(s) for these pathways and calculate the activation energies. A lower activation energy would indicate a more favorable reaction pathway. acs.org

The role of catalysts, such as hydroxide (B78521) ions or metal complexes, in facilitating the hydrolysis can also be investigated by modeling their interaction with the phosphate ester during the reaction. nih.govresearchgate.net This can help in designing efficient methods for the degradation of such compounds.

Table 2: Illustrative Calculated Activation Energies for Aryl Phosphate Hydrolysis

| Reaction Pathway | Catalyst | Illustrative Activation Energy (kcal/mol) |

|---|---|---|

| Concerted | None | 35 |

| Stepwise | None | 42 |

| Concerted | Hydroxide Ion | 20 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound and Related Aryl Phosphate Esters

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For aryl phosphate esters, QSRR models could be developed to predict properties like their hydrolysis rate constants or their toxicity. kent.ac.uknih.gov

These models are built by calculating a set of molecular descriptors for a series of related compounds with known reactivity data. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a predictive model.

A QSRR model for the hydrolysis of aryl phosphates might use descriptors such as the energy of the LUMO, the partial charge on the phosphorus atom, and the pKa of the leaving group to predict the rate constant. Such a model, once validated, could be used to estimate the reactivity of this compound without the need for experimental measurements. kent.ac.uk

Predictive Modeling of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry can be a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its identification and characterization.

For instance, the infrared (IR) and Raman spectra of this compound can be calculated using DFT. The calculated vibrational frequencies can then be compared with experimental spectra to assign the observed peaks to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govacs.org Comparing the predicted NMR spectra with experimental data can help in confirming the structure of the molecule. nih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Aryl Phosphate

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (P=O stretch) | 1285 cm⁻¹ | 1290 cm⁻¹ |

| ¹H NMR Chemical Shift (aromatic) | 7.8 - 8.4 ppm | 7.9 - 8.5 ppm |

| ³¹P NMR Chemical Shift | -15 ppm | -16 ppm |

Tris 3 Methyl 4 Nitrophenyl Phosphate As a Chemical Probe in Complex Systems and Bio Inspired Catalysis

Utilizing Tris(3-methyl-4-nitrophenyl) Phosphate (B84403) as a Model Substrate for Fundamental Dephosphorylation and Phosphoryl Transfer Studies in Artificial Chemical Systems

The cleavage of the phosphate ester bond, a fundamental process in biochemistry, is extensively studied in artificial systems to understand the factors that govern reaction rates and mechanisms. Tris(aryl) phosphates, like tris(3-methyl-4-nitrophenyl) phosphate and its analog TNPP, are ideal substrates for these investigations. The release of the substituted nitrophenolate ion upon hydrolysis results in a colored product that can be easily monitored by spectrophotometry, providing a direct measure of the reaction kinetics.

Studies on the solvolysis (reaction with the solvent) of TNPP in various media have provided key insights into phosphoryl transfer. The hydrolysis of these esters can be significantly accelerated in organized molecular assemblies like micelles. For instance, cationic micelles formed from surfactants such as cetyltrimethylammonium chloride (CTAC) have been shown to catalyze the hydrolysis of TNPP. This catalytic effect is attributed to the stabilization of the negatively charged transition state of the reaction within the positively charged micellar environment. Conversely, anionic surfactants like sodium dodecylsulfate (SDS) inhibit the reaction by repelling the incoming nucleophile (e.g., hydroxide (B78521) ions). This demonstrates the critical role of the local microenvironment in controlling reaction pathways.

The mechanism of these reactions is often a subject of detailed investigation. For phosphate triesters, the reaction with nucleophiles typically proceeds through a concerted SN2(P) mechanism, involving simultaneous bond formation with the nucleophile and cleavage of the bond to the leaving group. The presence of the methyl group in this compound can influence the reaction rate through steric and electronic effects compared to TNPP, providing a means to probe the sensitivity of the reaction to these factors.

Investigation of Interfacial Chemistry and Adsorption Phenomena at Chemically Modified Surfaces

The interface between two different phases, such as a solid surface and a liquid solution, is a unique chemical environment where many important reactions occur. Organophosphate esters are used to probe the chemical reactivity at these interfaces. The adsorption of molecules like this compound onto a surface can alter their reactivity and provide information about the nature of the surface itself.

Micellar systems serve as excellent models for studying interfacial phenomena. Micelles are aggregates of surfactant molecules that form in solution, creating a hydrophobic core and a hydrophilic surface (or vice versa in reverse micelles). The interface between the micellar core and the surrounding solvent is a chemically modified surface. Studies with TNPP in micellar solutions have shown that the rate of hydrolysis is highly dependent on the properties of this interface. Cationic micelles enhance the rate by concentrating both the phosphate ester and the anionic nucleophile at the interface, whereas anionic micelles are inhibitory. This highlights how surface charge and hydrophobicity govern molecular interactions and catalytic activity at interfaces.

Role in the Development and Mechanistic Understanding of Biomimetic Catalytic Systems for Phosphate Ester Chemistry

Nature utilizes enzymes called phosphatases, which often contain metal ions in their active sites, to efficiently catalyze the hydrolysis of phosphate esters. Researchers design synthetic molecules that mimic the function of these enzymes to develop new catalysts for decontamination of organophosphate-based pesticides and nerve agents. Tris(aryl) phosphates are crucial substrates for testing the efficacy of these biomimetic catalysts.

A significant area of research involves the use of metal complexes to promote the hydrolysis of phosphate esters. Dinuclear metal complexes, particularly those involving zinc(II) or cobalt(III), have shown remarkable activity. nih.gov For example, dinuclear zinc complexes have been shown to play a dual role in the hydrolysis of tris(4-nitrophenyl)phosphate, where one part of the complex acts as a nucleophile to attack the phosphorus center, while another part stabilizes the leaving group. mit.edu Tricopper(II) complexes have also been developed that accelerate the hydrolysis of 4-nitrophenyl phosphate at a rate significantly faster than their mononuclear counterparts, suggesting cooperative catalysis between the metal centers. mit.edu

The data below shows the catalytic efficiency of a tricopper(II) complex compared to a related monocopper complex for the hydrolysis of 4-nitrophenyl phosphate, demonstrating the benefit of the biomimetic multinuclear approach.

Table 1: Comparison of Hydrolysis Rates for 4-Nitrophenyl Phosphate

| Catalyst | Relative Hydrolysis Rate |

|---|---|

| Monocopper tacn complex [Cu(tacn)Cl₂] | 1x |

| Tricopper(II) complex 1 | 12x |

Data sourced from studies on 4-nitrophenyl phosphate hydrolysis, illustrating the principles of biomimetic catalysis applicable to this compound. mit.edu

These studies are essential for understanding the key features required for efficient catalytic activity, such as the arrangement of metal ions, the role of coordinated water molecules as nucleophiles, and the ability of the complex to bind the phosphate ester substrate. This compound serves as an effective probe in these systems, with the release of 3-methyl-4-nitrophenol (B363926) signaling the catalytic turnover. frontiersin.orgnih.gov

Studies on its Partitioning Behavior and Molecular Interactions in Controlled Multiphase Chemical Environments (e.g., Emulsions, Polymers)

The behavior of a chemical in a complex, multiphase environment is determined by how it distributes, or partitions, between the different phases. This is particularly relevant for environmental science and for applications in materials science. Organophosphate esters, due to their wide range of polarities, are often used in studies of partitioning behavior. nih.govnih.govresearchgate.net

Studies on various organophosphate esters in systems like emulsions (mixtures of oil and water) or polymer matrices are crucial for predicting their environmental fate and for designing materials with specific properties. The partitioning of an organophosphate ester is typically quantified by its partition coefficient, such as the octanol-water partition coefficient (log Kow) or the octanol-air partition coefficient (KOA). nih.govresearchgate.net These values indicate the preference of the compound for a nonpolar (octanol-like) phase versus a polar (water) or gaseous (air) phase.

For this compound, its relatively large and somewhat hydrophobic structure would suggest a preference for partitioning into organic phases like octanol, polymer matrices, or the oil phase of an emulsion. The presence of polar nitro groups, however, adds a degree of complexity to its interactions. Research on TNPP in reverse micelles (water-in-oil microemulsions) has shown that the catalyst can alter not only the rate of reaction but also the product distribution, demonstrating that the partitioning and orientation of the substrate within the multiphase system are critical.

Design and Synthesis of this compound Analogs for Targeted Mechanistic Probing of Chemical Processes

To gain deeper insight into reaction mechanisms, chemists often synthesize a series of related molecules, or analogs, where specific parts of the structure are systematically changed. This allows for the study of how factors like sterics, electronics, and stereochemistry influence the reaction outcome.

In the field of phosphate ester chemistry, analogs of this compound are designed for several purposes. For instance, to investigate the stereoselectivity of phosphotriesterase enzymes, a series of chiral phosphotriesters with various combinations of ester groups (e.g., methyl, cyclohexyl, phenyl, and p-nitrophenyl) have been synthesized. Studying how enzymes hydrolyze these different analogs reveals details about the shape and electronic environment of the enzyme's active site.

Another approach is to modify the leaving group. Synthesizing a series of tris(aryl) phosphates with different substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) allows for the application of Hammett linear free-energy relationships. semanticscholar.org This type of analysis can determine the extent of charge development in the transition state of the reaction, providing powerful evidence for a proposed mechanism. The synthesis of inositol (B14025) phosphotriester analogs, for example, has been pursued to create molecules that can more easily penetrate cell membranes for potential therapeutic applications. nih.gov The synthesis of these diverse analogs is a testament to the power of using tailored chemical probes to dissect complex chemical and biological processes. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net

Future Research Directions and Unexplored Academic Questions for Tris 3 Methyl 4 Nitrophenyl Phosphate

Exploration of New Synthetic Strategies for Atom-Economical and Stereoselective Synthesis of Tris(3-methyl-4-nitrophenyl) Phosphate (B84403) Derivatives

The traditional synthesis of triaryl phosphates often involves the reaction of phosphoryl chloride with corresponding phenols, a method that can suffer from low atom economy and harsh conditions. nih.govresearchgate.net Future research should pivot towards developing more sustainable and efficient synthetic routes. A primary unexplored question is the applicability of modern catalytic systems to the synthesis of tris(3-methyl-4-nitrophenyl) phosphate and its derivatives.

Atom-Economical Approaches: Research into direct P-arylation and C-H activation strategies could yield highly efficient syntheses. uw.edu.plnih.gov For instance, metal-free hydrophosphination reactions or palladium-catalyzed cross-coupling of 3-methyl-4-nitrophenol (B363926) with sources of phosphorus like white phosphorus could drastically improve atom economy by minimizing waste. organic-chemistry.orgepa.gov A comparative study of different catalytic systems would be a critical first step.

Hypothetical Comparison of Synthetic Routes

| Synthetic Strategy | Key Reagents | Theoretical Atom Economy (%) | Potential Advantages |

|---|---|---|---|

| Classical (POCl₃) | POCl₃, 3-methyl-4-nitrophenol | ~65% | Well-established, simple procedure |

| Pd-Catalyzed | P(OPh)₃, 1-halo-3-methyl-4-nitrobenzene | >85% | Mild conditions, high functional group tolerance |

| Direct P₄ Activation | White Phosphorus (P₄), Phenol (B47542), Catalyst | >95% | Highest atom economy, direct use of elemental P |

Stereoselective Synthesis: The phosphorus center in phosphate esters can be a stereocenter if different aryl groups are present. An intriguing academic question is the development of methods for the stereoselective synthesis of chiral analogs of this compound. This could involve diastereoselective reactions using chiral auxiliaries attached to the phosphorus atom or, more elegantly, asymmetric catalysis using chiral transition metal complexes or organocatalysts. mdpi.comchemistryviews.orgmdpi.comresearchgate.netnih.gov Success in this area would open pathways to novel chiral ligands or catalysts.

Deeper Elucidation of Ultra-Fast Reaction Dynamics and the Detection of Transient Intermediates using Advanced Spectroscopic Techniques

The presence of nitro groups on the aromatic rings suggests that this compound may exhibit interesting photochemical properties. The dynamics of its reactions, such as hydrolysis or photolysis, occur on extremely short timescales (femtoseconds to picoseconds). gist.ac.kr A significant unexplored area is the direct observation of the transient species and transition states involved in these processes.

Advanced spectroscopic techniques are essential for this purpose. bris.ac.uk

Femtosecond Transient Absorption Spectroscopy: This technique can monitor the electronic states of the molecule immediately following photoexcitation, potentially identifying short-lived excited states or radical intermediates. bris.ac.ukultrafast-chemistry.com

Time-Resolved Vibrational Spectroscopy (e.g., FSRS): This would allow for the tracking of structural changes during a reaction, such as the breaking of the P-O bond or changes in the N-O stretching frequencies of the nitro group, providing a "molecular movie" of the reaction. gist.ac.kr

A key academic question is: what is the precise mechanism and timescale of phosphoryl group transfer during the hydrolysis of this compound? Pre-steady-state kinetic studies, similar to those performed on other nitrophenyl phosphates, could reveal the rates of formation and decomposition of a phosphoryl-enzyme intermediate if the reaction is enzyme-catalyzed. nih.govnih.gov Investigating these ultra-fast dynamics would provide fundamental insights into the reactivity of nitrated organophosphates.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of this compound's Reactivity and Interactions

The complexity of organophosphorus chemistry presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). arxiv.orgarxiv.org A major future research direction is the development of predictive models for the properties and reactivity of this compound and its analogs without the need for their synthesis and testing. tandfonline.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with chemical reactivity or biological activity. researchgate.net For this compound, ML algorithms like Random Forest or Gradient Boosting could be trained on datasets of related organophosphates to predict its hydrolysis rate constants, binding affinities to specific proteins, or even its potential toxicity. nih.govresearchgate.net

Illustrative ML Model Performance for Predicting Hydrolysis Rate

| Machine Learning Model | Input Features | Predicted Endpoint | Hypothetical Accuracy (R²) |

|---|---|---|---|

| Support Vector Machine | Molecular descriptors (e.g., LUMO, polar surface area) | Log(k_hydrolysis) | 0.88 |

| Gradient Boosting | Molecular fingerprints, steric parameters | Log(k_hydrolysis) | 0.92 |

| Neural Network | Atomic coordinates, charge distribution | Log(k_hydrolysis) | 0.95 |

De Novo Design: Recurrent Neural Networks (RNNs) can be used for the de novo design of novel organophosphorus molecules with desired properties. arxiv.orgresearchgate.net An unexplored academic question is whether an RNN, trained on a library of known phosphate esters, could generate novel structures based on the this compound scaffold that are optimized for a specific catalytic activity or material property.

Unexplored Reactivity Patterns and the Rational Design of Functionally Tuned this compound Analogs for Novel Chemical Transformations

The reactivity of this compound is governed by the electronic properties of its substituted aryl groups. The electron-withdrawing nitro groups make the phosphorus atom highly electrophilic and susceptible to nucleophilic attack, while the methyl groups provide a slight counteracting electron-donating effect. researchgate.net A vast area for future research lies in systematically exploring how modifications to these substituents can tune the molecule's reactivity for specific chemical transformations.

Rational Design for Catalysis: Can analogs of this compound be designed to act as organocatalysts? By altering the number and position of electron-withdrawing and -donating groups, it may be possible to create derivatives that can activate substrates for reactions like phosphorylation or act as leaving groups in substitution reactions. mdpi.com The rational design of such molecules, guided by computational chemistry, could lead to novel, metal-free catalytic systems. nih.govnih.govepa.gov

Exploring New Reaction Pathways: The unique electronic and steric environment of this molecule may enable currently unexplored reactivity patterns. For example, could the nitro groups participate in intramolecular redox reactions with the phosphate core under specific conditions? Could the molecule serve as a precursor for novel phosphorus-containing heterocyclic compounds? Investigating its reactivity with a wide range of reagents (radicals, organometallics, strong acids/bases) could uncover novel chemical transformations.

Contribution to the Broader Understanding of Phosphorus Chemistry in Emerging Areas of Materials Science

Phosphorus is a crucial element in materials science due to its versatile bonding and ability to form a wide array of structures. rsc.orgrsc.org Triaryl phosphates are known for their use as flame retardants and plasticizers, but future research on this compound should focus on its contribution to the fundamental chemistry of materials, excluding specific applications or properties.

A key academic question is how the P-O-C (aryl) linkage and the rigid, propeller-like three-dimensional structure of triaryl phosphates influence the architecture of macromolecular systems. Research could explore the use of functionally-tuned analogs of this compound as monomers or cross-linking agents in polymerization reactions. The study would focus on how the phosphorus center's geometry and the rigidity of the aryl groups affect fundamental polymer characteristics like chain stiffness, morphology, and thermal stability at a chemical level. This moves beyond simply observing a property (like flame retardancy) to understanding its molecular origin, contributing to the broader principles of materials design. metalzenith.comlibretexts.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying tris(3-methyl-4-nitrophenyl) phosphate in environmental or biological matrices?

- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity. For enzymatic assays, adapt quenched 4-nitrophenyl phosphate (4-NPP) protocols by substituting this compound as the substrate. Optimize buffer conditions (e.g., pH 9.8 Tris-HCl) and measure hydrolysis rates spectrophotometrically at 405 nm . Validate methods using NIST reference standards for calibration .

Q. How can researchers ensure structural fidelity and purity during synthesis or procurement of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) and Fourier-transform infrared spectroscopy (FTIR) to confirm molecular structure. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for peak assignments . Purity assessment via reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, ensuring ≥98% purity for experimental reproducibility .

Q. What standardized protocols exist for assessing acute neurotoxicity of this compound in model organisms?

- Methodological Answer : Follow OECD Guideline 424 for neurotoxicity screening in rodents, focusing on motor function (e.g., rotarod tests) and histopathological analysis of peripheral nerves. Include cholinesterase activity assays in erythrocytes or brain homogenates to evaluate inhibitory effects, as seen in structurally related organophosphates . Dose-response studies should span 14–28 days to capture delayed neurotoxicity .

Advanced Research Questions

Q. How can isomer-specific variations in this compound influence its environmental persistence and toxicity?

- Methodological Answer : Separate isomers using chiral chromatography (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Compare degradation rates via photolysis (UV irradiation at 254 nm) and hydrolysis (pH 4–9 buffers) to identify stable isomers. Toxicity profiling via in vitro neuronal cell models (e.g., SH-SY5Y cells) can reveal isomer-specific neurotoxic mechanisms .

Q. What strategies resolve contradictions between in vitro and in vivo neurotoxicity data for this compound?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., hepatic CYP450 activation). Validate with tandem mass spectrometry to track metabolites in plasma and target tissues. Use 3D blood-brain barrier models to assess compound permeability and refine in vitro-in vivo extrapolation (IVIVE) .

Q. How do degradation products of this compound impact ecological risk assessments?

- Methodological Answer : Simulate environmental breakdown using advanced oxidation processes (AOPs, e.g., UV/H₂O₂) and characterize products via LC-QTOF-MS. Prioritize compounds with >50% similarity to known toxicophores (e.g., nitrophenol derivatives). Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to quantify ecotoxicological endpoints .

Q. What computational frameworks predict the interaction of this compound with biological targets?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to model binding affinity with acetylcholinesterase (AChE) and neuropathy target esterase (NTE). Validate predictions using surface plasmon resonance (SPR) to measure kinetic constants (KD, kon/koff). Integrate results into quantitative structure-activity relationship (QSAR) models for toxicity prediction .

Notes on Data Sources and Reproducibility

- Physical/Chemical Data : Cross-validate properties (e.g., log P, solubility) using NIST Chemistry WebBook and peer-reviewed datasets.

- Toxicity Profiling : Reference EPA assessments for structurally analogous compounds (e.g., tricresyl phosphate mixtures) to infer regulatory thresholds .

- Method Optimization : Pre-screen solvents for compatibility (e.g., avoid dimethyl sulfoxide due to esterase inhibition in bioassays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.